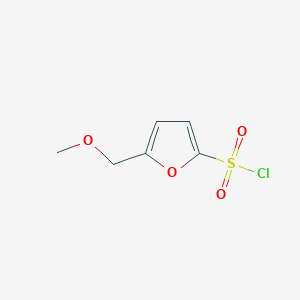

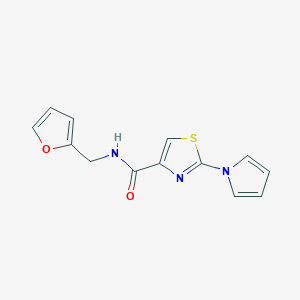

![molecular formula C19H14N4O3 B2467353 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide CAS No. 306979-38-4](/img/structure/B2467353.png)

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide, also known as DHQ-3N, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DHQ-3N belongs to the class of quinazoline derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Anticancer and Antiviral Activities

- Cytotoxicity and Anti-HIV Evaluations : A study synthesized a series of dihydrobenzo[h]quinazoline derivatives and found many compounds with significant anticancer and antiviral activities. These derivatives were synthesized using arylmethylene, thiopyrimidine, and acetic acid derivatives as starting materials (Mohamed et al., 2012).

Structural Analyses and Anomalous Products

- Anomalous Products Formation : X-ray structure analyses were conducted on ring cleavage and recyclization products of N-(5,6-dihydrobenzo[h]quinazolin-4-yl)amidines, revealing complex structural transformations and products (Hirota et al., 1994).

Analgesic Effects

- Antinociceptive Activity : New 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines were synthesized, and their analgesic effect in a mice pain model was evaluated. Several compounds exhibited significant pain-relieving effects (Bonacorso et al., 2016).

Antiplatelet and Anti-inflammatory Activities

- Evaluation of Antiplatelet/Antiphlogistic Activities : Research into 5,6-dihydrobenzo[h]quinazoline derivatives with amino substituents indicated potent antiplatelet activity, alongside anti-inflammatory effects comparable to some reference drugs (Brullo et al., 2012).

Luminescence and OLED Applications

- Luminescence Behavior in OLEDs : Novel mono- and dimeric quinazoline derivatives were synthesized, exhibiting strong luminescence behavior. However, rapid OLED degradation under electrical current was observed, likely due to the free -NH moiety in these compounds (Pandey et al., 2017).

Antidepressant Activity

- Antidepressive Activity : Certain 4-substituted 5,6-dihydrobenzo[h]quinazolines were found to exhibit effective antidepressant activity. These compounds were synthesized by reacting 4-chloro-5,6-dihydrobenzo[h]quinazoline with primary alkylamines (Hirota et al., 1986).

Fluorescence Signaling and Imaging Applications

- Fluorescence Signaling in Cell Imaging : 2-(2-aminophenyl)benzimidazole-based receptors showed high selectivity for sulfate ions, and their fluorescence signaling could be tuned through substituent effects. These receptors were used as biomarkers for intracellular ion detection and exhibited no cytotoxic effects (Mukherjee et al., 2014).

Antibacterial and Antioxidant Activities

- Antimicrobial and Antioxidant Activities : Novel 6-substituted-5,6-dihydrobenzo[4,5] imidazo[1,2-c] quinazoline compounds showed promising antibacterial activity against Gram-positive strains and excellent antioxidant activities (Hasan et al., 2019).

Propiedades

IUPAC Name |

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3/c24-18(13-5-3-6-15(10-13)23(25)26)22-19-20-11-14-9-8-12-4-1-2-7-16(12)17(14)21-19/h1-7,10-11H,8-9H2,(H,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZJBUMBHJRGHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(2Z,3E)-1-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2467276.png)

![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2467278.png)

![N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2467281.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B2467283.png)

![4-Pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2467286.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2467289.png)

![[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2467293.png)